tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
Description
tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzopyran core fused to a piperidine ring via a spiro junction. The tert-butyl carbamate group at the 1'-position and the methoxy substituent at the 7-position of the benzopyran ring are critical structural motifs.
Properties
Molecular Formula |
C19H25NO5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 7-methoxy-4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-5-8-19(12-20)11-15(21)14-7-6-13(23-4)10-16(14)24-19/h6-7,10H,5,8-9,11-12H2,1-4H3 |
InChI Key |
NSXDXAIOCVGTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Spiro compound formation: The spiro linkage is introduced by reacting the benzopyran intermediate with a piperidine derivative under specific conditions.
tert-Butyl ester formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 7-hydroxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate.
Reduction: Formation of 7-methoxy-4-hydroxy-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting target for synthetic chemists aiming to develop new materials with specific properties.
Biology
In biological research, this compound has been studied for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the field of oncology.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research has shown that modifications to the spiro structure can lead to compounds with significant antiproliferative activity against cancer cell lines .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific mechanical or optical properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Key Observations :
- Ring Systems: The benzopyran-piperidine system in the target compound contrasts with benzoxazine-piperidine or benzopyran-pyrrolidine in analogs.
- Substituents : The 7-methoxy group in the target compound is electron-donating, differing from the 7-methyl (electron-neutral) and bromo/benzyloxy (electron-withdrawing) groups in analogs. Methoxy may improve solubility via polarity compared to hydrophobic methyl or bulky bromo substituents .
- Melting Points : Brominated analogs exhibit higher melting points (e.g., 226–227°C for the benzoxazine derivative), likely due to stronger intermolecular halogen bonding, whereas the target compound’s methoxy group may reduce crystallinity .
Q & A
Q. Optimization factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for nucleophilic substitutions .
- Temperature : Elevated temperatures (60–100°C) improve yields in cyclization steps but require careful monitoring to avoid decomposition .
- Catalysts : Palladium catalysts (e.g., Suzuki coupling) may be used for aryl-aryl bond formation in related spiro compounds .
How can researchers resolve conflicting spectroscopic data during structural elucidation of this spiro compound?
Advanced
Conflicts in NMR or mass spectrometry data often arise from stereochemical ambiguity or impurities. Methodological approaches include:
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and confirms connectivity between the benzopyran and piperidine rings .
- X-ray crystallography : Definitive proof of the spirocyclic geometry and substituent positions, as demonstrated in structurally analogous compounds (e.g., tert-butyl 3-oxo-hexahydro-pyrazolo derivatives) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, distinguishing between isobaric impurities .
What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?
Q. Basic
- HPLC/UPLC : Quantifies purity (>95% is typical for research-grade material) and detects degradation products .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for the tert-butyloxycarbonyl (Boc) protecting group, which degrades above 150°C .
- Moisture sensitivity testing : The compound should be stored under inert gas (argon) due to potential hydrolysis of the Boc group in humid environments .
What strategies mitigate low yields in the final spirocyclization step?
Advanced
Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Kinetic vs. thermodynamic control : Lower temperatures favor the desired spiro product over linear byproducts .
- Microwave-assisted synthesis : Accelerates reaction rates, reducing decomposition risks .
- Protecting group adjustments : Replacing Boc with more labile groups (e.g., Fmoc) can improve cyclization efficiency in related piperidine systems .
How can researchers investigate the compound's bioactivity and mechanism of action in medicinal chemistry contexts?
Q. Advanced
- Molecular docking studies : Predict interactions with biological targets (e.g., kinases) by modeling the spiro structure into active sites .
- Biochemical assays : Measure inhibition constants (Ki) using fluorescence-based assays for enzymes like phosphodiesterases or proteases .
- Metabolic stability profiling : Liver microsome assays evaluate susceptibility to cytochrome P450-mediated degradation, critical for drug-likeness .
What are the degradation pathways of this compound under acidic or basic conditions, and how are they analyzed?
Q. Advanced
- Acidic conditions : The Boc group hydrolyzes to form a piperidine-free amine, detectable via LC-MS .
- Basic conditions : Methoxy groups may undergo demethylation, producing phenolic byproducts .
- Accelerated stability studies : Use forced degradation (pH 1–13, 40–60°C) followed by mass spectrometry to identify degradation markers .
How do steric and electronic effects influence the reactivity of the spirocyclic core in further derivatization?
Q. Advanced
- Steric effects : The spiro junction restricts access to the piperidine nitrogen, limiting alkylation or acylation reactions. Bulky reagents (e.g., Trt-protected intermediates) may improve selectivity .
- Electronic effects : Electron-withdrawing groups (e.g., 4-oxo) activate the benzopyran ring for electrophilic substitutions, while the methoxy group directs electrophiles to the para position .
What computational methods support the design of analogs with enhanced biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
